![molecular formula C9H7ClO4 B1530496 2-Chloro-5-(methoxycarbonyl)benzoic acid CAS No. 651058-97-8](/img/structure/B1530496.png)
2-Chloro-5-(methoxycarbonyl)benzoic acid
Overview
Description
2-Chloro-5-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 651058-97-8 . It has a linear formula of C9H7ClO4 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) . The molecular weight of the compound is 214.6 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed in dry storage at room temperature .Scientific Research Applications
Industrial Process Scale-Up
2-Chloro-5-(methoxycarbonyl)benzoic acid has been utilized in the industrial process scale-up for the synthesis of a family of SGLT2 inhibitors, which are significant in diabetes therapy. This process involves using dimethyl terephthalate as the starting material, highlighting a practical, scalable method with substantial cost reduction (Zhang et al., 2022).
Directed Lithiation
Research has shown that this compound can be involved in directed lithiation processes. These processes are important in the formation of ortho-substituted products, proving vital in the development of routes to benzoic acids with various functionalities (Bennetau et al., 1995).
Synthetic Chemistry
Matrix-Assisted Laser Desorption/Ionization
In the field of mass spectrometry, particularly in matrix-assisted laser desorption/ionization (MALDI), derivatives of benzoic acid, such as this compound, have been used as additives. These additives help improve ion yields and signal-to-noise ratio, especially in the analysis of high-mass range molecules (Karas et al., 1993).
Polyaniline Doping
This compound is also relevant in materials science, especially in the doping of polyaniline, a conducting polymer. Its role as a dopant has been studied, revealing insights into the properties and applications of polyaniline in various technologies (Amarnath & Palaniappan, 2005).
Environmental Chemistry
In environmental chemistry, studies have focused on the photodecomposition of chlorobenzoic acids, including this compound. These studies are crucial for understanding the environmental impact and degradation pathways of such compounds (Crosby & Leitis, 1969).
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-5-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .
Mode of Action
SGLT2 inhibitors function by blocking the SGLT2 protein in the kidneys, reducing the reabsorption of glucose and causing more glucose to be excreted in the urine .
Biochemical Pathways
By inhibiting SGLT2, these drugs reduce the reabsorption of filtered glucose, leading to increased glucose excretion and decreased blood glucose levels .
Result of Action
SGLT2 inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .
properties
IUPAC Name |
2-chloro-5-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXPAIMKXLFOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
651058-97-8 | |
Record name | 2-chloro-5-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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